molecular formula C17H30N6O B5664473 N-(tert-butyl)-N'-cyclohexyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

N-(tert-butyl)-N'-cyclohexyl-6-(4-morpholinyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5664473
M. Wt: 334.5 g/mol
InChI Key: LEFZPEBZXQSSAK-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals involving triazine, a heterocyclic compound, and morpholine, an organic chemical compound.

Synthesis Analysis

  • Synthesis of similar compounds often involves reactions with chloroformate ethyl ester and triethylamine, as seen in related chemicals like N-tert-butyl-N'-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine (Zou, 2001).

Molecular Structure Analysis

  • The molecular structure of similar triazine compounds has been elucidated using X-ray diffraction, revealing characteristics like monoclinic crystal structures with specific unit cell constants (Zou, 2001).

Chemical Reactions and Properties

  • Compounds involving tert-butyl groups often participate in reactions such as [5 + 1]-cycloaddition with vinyl diazo compounds and tert-butyl nitrite, leading to the formation of triazine-N-oxides (De Angelis et al., 2021).
  • The reactivity of related compounds like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one involves the formation of white crystalline substances upon reacting with carboxylic acids chlorides (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

  • The crystal structure of related compounds often shows specific conformations, such as chair conformation in cyclohexyl and piperidine rings, which can influence physical properties (Aydinli et al., 2010).

Chemical Properties Analysis

  • The chemical properties of these compounds are influenced by their molecular structure and reactivity. For instance, the formation of intermolecular hydrogen bonds in similar compounds suggests a propensity for specific chemical interactions (Zou, 2001).

properties

IUPAC Name

2-N-tert-butyl-4-N-cyclohexyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N6O/c1-17(2,3)22-15-19-14(18-13-7-5-4-6-8-13)20-16(21-15)23-9-11-24-12-10-23/h13H,4-12H2,1-3H3,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFZPEBZXQSSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2CCCCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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